molecular formula C8H7BrN2 B2363538 5-Bromo-7-methylimidazo[1,2-a]pyridine CAS No. 377779-74-3

5-Bromo-7-methylimidazo[1,2-a]pyridine

Cat. No. B2363538
Key on ui cas rn: 377779-74-3
M. Wt: 211.062
InChI Key: SZHBHTDASBBWFA-UHFFFAOYSA-N
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Patent
US06723332B2

Procedure details

A mixture of bromoacetaldehyde diethyl acetal (20 mL), concentrated hydrobomic acid (5 mL) and water (20 mL) is heated at 90° C. for 1.5 h. The reaction mixture is poured into 250 mL of water and 50 g sodium bicarbonate is gradually added. 2-Amino-6-bromo-4-methylpyridine (3 g, 0.016 mol) is then added and the mixture is stirred at room temperature for 3 h. Ethyl acetate (100 mL) and water (50 mL) are added. The organic layer is separated and extracted with hydrochloric acid (1N, 3×100 mL). The combined aqueous layer is neutralized with ammonium hydroxide at 0° C. and extracted with dichloromethane (3×200 mL). The combined organic layer is dried over sodium sulfate. Evaporation of the solvent gave 5-bromo-7-methylimidazo[1,2-a]pyridine (2.95 g, 76%) as a white solid, m.p. 53-54° C.
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
C(O[CH:4](OCC)[CH2:5][Br:6])C.[NH2:10][C:11]1[CH:16]=[C:15]([CH3:17])[CH:14]=[C:13](Br)[N:12]=1.C(OCC)(=O)C>O>[Br:6][C:5]1[N:12]2[CH:13]=[CH:14][N:10]=[C:11]2[CH:16]=[C:15]([CH3:17])[CH:4]=1

Inputs

Step One
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)OC(CBr)OCC
Step Two
Name
Quantity
3 g
Type
reactant
Smiles
NC1=NC(=CC(=C1)C)Br
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)(=O)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
90 °C
Stirring
Type
CUSTOM
Details
the mixture is stirred at room temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated hydrobomic acid (5 mL) and water (20 mL)
ADDITION
Type
ADDITION
Details
The reaction mixture is poured into 250 mL of water and 50 g sodium bicarbonate
ADDITION
Type
ADDITION
Details
is gradually added
CUSTOM
Type
CUSTOM
Details
The organic layer is separated
EXTRACTION
Type
EXTRACTION
Details
extracted with hydrochloric acid (1N, 3×100 mL)
CUSTOM
Type
CUSTOM
Details
is neutralized with ammonium hydroxide at 0° C.
EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane (3×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layer is dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC1=CC(=CC=2N1C=CN2)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.95 g
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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